4-溴-2,3-二甲基-2H-吲唑

描述

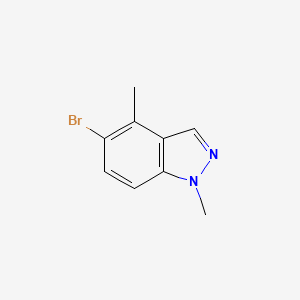

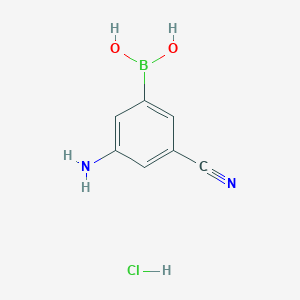

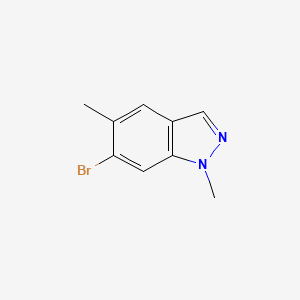

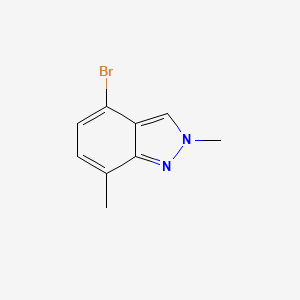

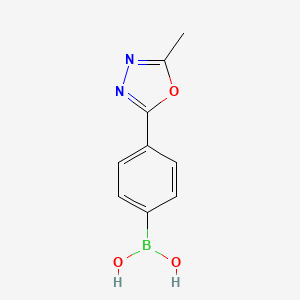

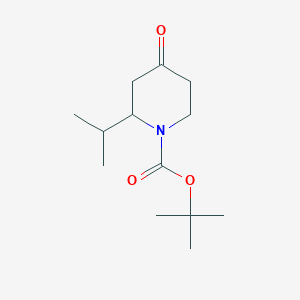

4-Bromo-2,3-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-85-9 . It has a molecular weight of 225.09 and is a white solid . The IUPAC name for this compound is 4-bromo-2,3-dimethyl-2H-indazole .

Synthesis Analysis

The synthesis of 2H-indazoles, such as 4-Bromo-2,3-dimethyl-2H-indazole, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3-dimethyl-2H-indazole is C9H9BrN2 . The average mass is 225.085 Da and the monoisotopic mass is 223.994904 Da .Physical And Chemical Properties Analysis

4-Bromo-2,3-dimethyl-2H-indazole is a white solid . It should be stored at room temperature .科学研究应用

抗癌活性

4-溴-2,3-二甲基-2H-吲唑: 由于其抑制多种癌细胞系的潜力,已被探索用于癌症治疗。 吲唑部分是许多药理活性化合物中常见的结构单元,包括具有抗癌特性的化合物 。溴和甲基可能进一步增强该化合物的生物活性,使其成为开发新的抗癌药物的宝贵候选者。

抗炎和镇痛应用

含有吲唑骨架的化合物,例如4-溴-2,3-二甲基-2H-吲唑,已显示出有希望的抗炎和镇痛活性。 这使得它们成为治疗炎症性疾病和疼痛管理的潜在治疗剂 .

抗菌和抗细菌特性

吲唑的结构基序已知具有抗菌和抗细菌特性。 添加溴和甲基可能潜在地改善这些特性,从而导致开发出能够对抗耐药菌株的新型抗生素 .

降压作用

吲唑衍生物据报道具有降压作用。 因此,4-溴-2,3-二甲基-2H-吲唑可用于合成新的化合物以控制高血压和相关的心血管疾病 .

5-羟色胺受体拮抗作用

吲唑化合物已被研究作为5-羟色胺受体拮抗剂的作用。 这种应用在开发治疗精神疾病(包括抑郁症和焦虑症)的治疗方法中至关重要 .

磷脂酰肌醇 3-激酶抑制

吲唑环系用于选择性抑制磷脂酰肌醇 3-激酶 δ,这对于治疗呼吸系统疾病至关重要4-溴-2,3-二甲基-2H-吲唑可以作为合成这些抑制剂的起点 .

安全和危害

The safety information for 4-Bromo-2,3-dimethyl-2H-indazole includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

作用机制

Target of Action

Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It’s known that indazoles interact with their targets to modulate their activity . The bromo and methyl groups on the 4-Bromo-2,3-dimethyl-2H-indazole molecule could potentially enhance its binding affinity to its targets, thereby modulating their activity.

Biochemical Pathways

Given the broad range of bioactivities exhibited by indazole derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Pharmacokinetics

The presence of bromo and methyl groups could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its rate of excretion .

Result of Action

Indazole derivatives are known to exhibit a range of bioactivities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects . Therefore, the effects of 4-Bromo-2,3-dimethyl-2H-indazole at the molecular and cellular level could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,3-dimethyl-2H-indazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

属性

IUPAC Name |

4-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-9-7(10)4-3-5-8(9)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHIUSSSKAQHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Isopropylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1519973.png)

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)